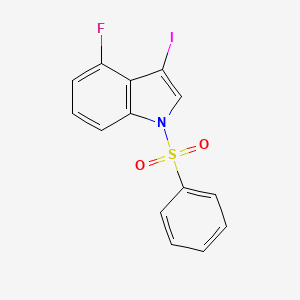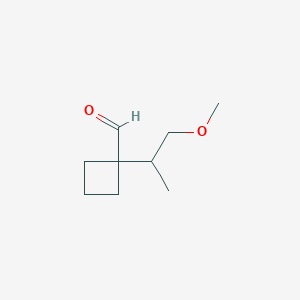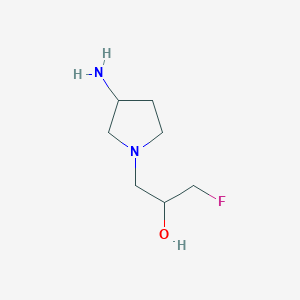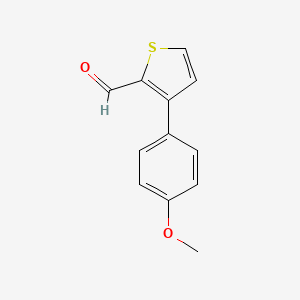![molecular formula C10H17N3O B13313135 1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13313135.png)
1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a compound that features a cyclobutane ring attached to a pyrazole moiety. The presence of the amino group on the pyrazole ring and the hydroxyl group on the cyclobutane ring makes this compound interesting for various chemical and biological applications. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
準備方法
The synthesis of 1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methyl-1H-pyrazole with a cyclobutanone derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography .
化学反応の分析
1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.
Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Due to its structural features, it may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and as a precursor for agrochemicals
作用機序
The mechanism of action of 1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group on the cyclobutane ring can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
類似化合物との比較
Similar compounds to 1-[2-(3-Amino-4-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol include other pyrazole derivatives and cyclobutane-containing compounds. For example:
3-Amino-4-methyl-1H-pyrazole: Lacks the cyclobutane ring but shares the pyrazole core.
Cyclobutanone derivatives: Contain the cyclobutane ring but lack the pyrazole moiety.
The uniqueness of this compound lies in its combination of both the pyrazole and cyclobutane structures, which imparts distinct chemical and biological properties .
特性
分子式 |
C10H17N3O |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
1-[2-(3-amino-4-methylpyrazol-1-yl)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H17N3O/c1-8-7-13(12-9(8)11)6-5-10(14)3-2-4-10/h7,14H,2-6H2,1H3,(H2,11,12) |
InChIキー |
URGFJKMWVKSQSE-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1N)CCC2(CCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B13313092.png)



![3-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13313113.png)




![2-{[(3-Hydroxyphenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13313151.png)
